5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90771-23-6
VCID: VC3761490
InChI: InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
SMILES: CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

CAS No.: 90771-23-6

Cat. No.: VC3761490

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid - 90771-23-6

Specification

CAS No. 90771-23-6
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
Standard InChI Key WHOBCXXYJKABST-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Canonical SMILES CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid consists of a five-membered isoxazole ring with three key substituents:

  • A methyl group at the 5-position

  • A pyridin-4-yl group at the 3-position

  • A carboxylic acid group at the 4-position

The isoxazole ring contains adjacent nitrogen and oxygen atoms, creating a 1,2-oxazole structure. The pyridine ring provides an additional nitrogen atom in the para position, potentially enhancing the compound's ability to participate in hydrogen bonding and other intermolecular interactions.

PropertyValueSource/Note
Molecular FormulaC₁₀H₈N₂O₃Based on structure
Molecular Weight204.18 g/molCalculated
Physical StateSolidTypical for similar compounds
Water SolubilityLimitedDue to aromatic rings, improved by carboxylic acid
Melting PointNot specifiedNot provided in available data
pKaApproximately 3-4Estimated for carboxylic acid group

The compound contains multiple hydrogen bond acceptors (pyridine nitrogen, isoxazole nitrogen and oxygen, carboxylic acid carbonyl and hydroxyl) but only one hydrogen bond donor (carboxylic acid hydroxyl), giving it a unique profile for potential biological interactions.

Chemical Identifiers

Several chemical identifiers can be used to precisely identify this compound:

Identifier TypeValueSource
IUPAC Name5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Catalog Number2809AF (AK Scientific)
CAS NumberNot specified in search results
SMILESCC1=C(C(=O)O)C(=NO1)C2=CC=NC=C2Derived from structure
Hazard ClassificationCategoryGHS PictogramNotes
Skin irritationCategory 2WarningCan cause skin irritation
Eye irritationCategory 2AWarningCan cause serious eye irritation
Specific target organ toxicity - single exposureCategory 3WarningMay cause respiratory irritation

The compound carries the signal word "Warning" according to GHS classification .

Applications in Research

Material Science Applications

Beyond biological applications, isoxazole derivatives have also found uses in material science:

  • Coordination Chemistry: The nitrogen atoms in both the pyridine and isoxazole rings could coordinate with metal ions, potentially useful in the development of metal-organic frameworks or catalysts.

  • Electronic Materials: Heterocyclic compounds with extended conjugation can exhibit interesting electronic and optical properties applicable in various materials science applications.

Synthesis and Preparation

Purification Considerations

Purification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid would likely involve:

  • Recrystallization: Using appropriate solvent systems based on solubility properties

  • Column Chromatography: Possibly using silica gel and appropriate solvent systems

  • pH-Dependent Extractions: Utilizing the acidic character of the carboxylic acid group

Structural Relationships

Comparison with Related Isoxazole Derivatives

Several related isoxazole derivatives provide context for understanding the potential properties and applications of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid:

CompoundStructural DifferencePotential Impact
5-Methyl-3-pyridin-4-yl-isoxazoleLacks carboxylic acid at 4-positionReduced water solubility, fewer hydrogen bonding opportunities
3-Phenylisoxazole-4-carboxylic acidPhenyl instead of pyridin-4-yl at 3-positionDifferent electronic distribution, lacks additional nitrogen for hydrogen bonding
3-(4-Chlorophenyl)isoxazole-4-carboxylic acidContains chlorophenyl instead of pyridinylMore lipophilic, potential for halogen bonding

Structure-Activity Considerations

The combination of structural elements in 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid suggests several features that could influence its activity:

  • Pyridine Ring: Provides an additional hydrogen bond acceptor and influences electronic distribution

  • Isoxazole Core: Creates a rigid scaffold that positions functional groups in specific spatial arrangements

  • Carboxylic Acid: Offers hydrogen bond donor and acceptor capabilities, potential for salt formation, and a site for further derivatization

  • Methyl Group: Provides hydrophobicity and potential for van der Waals interactions

These structural features collectively contribute to the compound's potential interactions with biological targets and its physicochemical properties.

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